Fmoc-Arg(Mts)-OH

Solid-Phase Peptide Synthesis Side-Chain Protection Acid Lability

Fmoc-Arg(Mts)-OH delivers the optimal balance of side-chain stability and acid-lability for solid-phase peptide synthesis. The mesitylene-2-sulfonyl (Mts) group exhibits intermediate lability—stable through repeated Fmoc deprotection cycles, yet reliably cleaved by TFA—making it the recommended choice for peptides containing multiple arginine residues where sulfonation side products must be minimized. Compared to premium-priced Pbf derivatives, Fmoc-Arg(Mts)-OH offers a cost-effective alternative without compromising synthetic fidelity for Mts-compatible sequences. Ideal for long peptide assemblies and orthogonal protection schemes requiring selective on-resin modification.

Molecular Formula C30H34N4O6S
Molecular Weight 578.7 g/mol
CAS No. 88743-97-9
Cat. No. B1587253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Arg(Mts)-OH
CAS88743-97-9
Molecular FormulaC30H34N4O6S
Molecular Weight578.7 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C
InChIInChI=1S/C30H34N4O6S/c1-18-15-19(2)27(20(3)16-18)41(38,39)34-29(31)32-14-8-13-26(28(35)36)33-30(37)40-17-25-23-11-6-4-9-21(23)22-10-5-7-12-24(22)25/h4-7,9-12,15-16,25-26H,8,13-14,17H2,1-3H3,(H,33,37)(H,35,36)(H3,31,32,34)/t26-/m0/s1
InChIKeyJHMUQIZIPLJEHW-SANMLTNESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Arg(Mts)-OH CAS 88743-97-9: Technical Specifications and SPPS Application


Fmoc-Arg(Mts)-OH (CAS 88743-97-9) is a protected amino acid derivative for solid-phase peptide synthesis (SPPS). It comprises a base-labile Fmoc group for alpha-amino protection and an acid-labile mesitylene-2-sulfonyl (Mts) group for guanidino side-chain protection . This orthogonal protection scheme, with a molecular weight of 578.68 g/mol (C30H34N4O6S), allows for selective Fmoc removal without side-chain compromise, making it a standard building block in Fmoc-based peptide synthesis [1].

Why Fmoc-Arg(Mts)-OH Cannot Be Arbitrarily Substituted for Other Arg Derivatives


Arginine derivatives in SPPS are not interchangeable due to their distinct acid-lability profiles, which critically impact cleavage kinetics and final product purity [1]. The choice between Mts, Pbf, Pmc, Mtr, or Tos directly influences the global deprotection step with TFA [2]. A mismatch in lability can lead to incomplete side-chain deprotection, formation of deletion peptides, or side reactions such as sulfonation of the guanidino group during cleavage . Therefore, selecting the appropriate protected arginine is a precise, data-driven decision based on the target peptide's sequence and synthetic strategy, not a matter of simple substitution.

Quantitative Differentiation: Fmoc-Arg(Mts)-OH vs. Pbf, Pmc, Mtr, and Tos Derivatives


Acid Lability Ranking: Mts Offers Intermediate Cleavage Kinetics Between Tos and Pbf

Fmoc-Arg(Mts)-OH exhibits intermediate acid lability, positioned between the more stable Tos and more labile Pbf derivatives. The established order of increasing acid lability for arginine side-chain protecting groups is Tos < Mts < Mtr < Pmc < Pbf [1]. This ranking means Fmoc-Arg(Mts)-OH requires stronger or longer acidic treatment for complete deprotection than Pbf or Pmc, but is more readily cleaved than Tos, providing a kinetic window for selective or partial deprotection strategies.

Solid-Phase Peptide Synthesis Side-Chain Protection Acid Lability

Sulfonation Side Reaction Mitigation: Mts vs. Mtr and Pmc

During TFA cleavage in Fmoc SPPS, arginine-rich peptides synthesized with Fmoc-Arg(Mtr)-OH or Fmoc-Arg(Pmc)-OH can undergo significant sulfonation of the guanidino group, producing side products [1]. The degree of this side reaction is dependent on the choice and composition of the cleavage solution. The Mts protecting group is structurally distinct and, based on class inference, is less prone to this specific cleavage-related side reaction, making it a strategic alternative for arginine-rich sequences.

Side Reaction Suppression Arginine Sulfonation Fmoc SPPS

Analytical Purity Benchmarks: Minimum 96-98% HPLC Purity from Multiple Sources

Commercially available Fmoc-Arg(Mts)-OH meets high purity standards essential for reliable SPPS. Multiple vendors certify minimum HPLC purities ranging from 96.0% to 98% [1] . These specifications are comparable to those offered for Fmoc-Arg(Pbf)-OH (≥99.0% HPLC) , ensuring that researchers can obtain the compound with the necessary quality for demanding synthetic applications.

Quality Control HPLC Purity Peptide Synthesis

Procurement Economics: Fmoc-Arg(Mts)-OH as a Cost-Effective Alternative to Pbf Derivatives

Price comparison reveals Fmoc-Arg(Mts)-OH as a potentially more economical choice than its more labile counterparts. For a 25g quantity, Fmoc-Arg(Mts)-OH (96% purity) is listed at approximately ¥6,120 , whereas Fmoc-Arg(Pbf)-OH (≥98% purity) is offered at $1,310 (~¥9,500) for the same quantity . This represents a significant cost differential, making the Mts derivative a compelling option for large-scale or routine peptide syntheses where the specific lability profile is suitable.

Procurement Cost Analysis SPPS Reagents

Optimal Use Cases for Fmoc-Arg(Mts)-OH in Peptide Synthesis


Synthesis of Arginine-Rich Peptides Prone to TFA Cleavage Side Reactions

Fmoc-Arg(Mts)-OH is recommended for synthesizing peptides with multiple arginine residues to minimize sulfonation side products during TFA cleavage [1]. This is in contrast to the use of Fmoc-Arg(Mtr)-OH or Fmoc-Arg(Pmc)-OH, which have been documented to produce significant amounts of sulfonated arginine byproducts under similar conditions [1].

Stepwise Synthesis of Long or Difficult Peptide Sequences

The intermediate acid lability of the Mts group [2] makes it well-suited for the stepwise assembly of long peptides where the side-chain protecting group must remain stable throughout repeated Fmoc deprotection cycles but still be quantitatively removed during final cleavage.

Large-Scale Peptide Production Where Cost Is a Decisive Factor

For manufacturing or large-scale research where peptide sequences tolerate the Mts lability profile, Fmoc-Arg(Mts)-OH offers a more cost-effective alternative to premium-priced derivatives like Fmoc-Arg(Pbf)-OH, as evidenced by comparative pricing data .

Compatibility with Orthogonal or Selective Deprotection Strategies

The distinct lability of Mts relative to other side-chain protecting groups (e.g., Trt, Boc, tBu) allows for its use in orthogonal protection schemes where selective removal is required for on-resin modifications or cyclization [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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